Nociceptin

Vue d'ensemble

Description

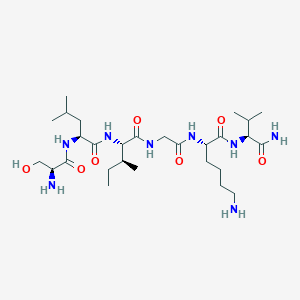

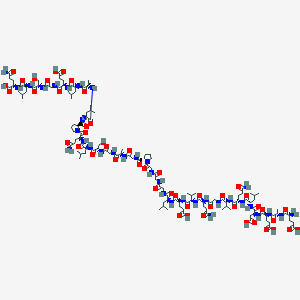

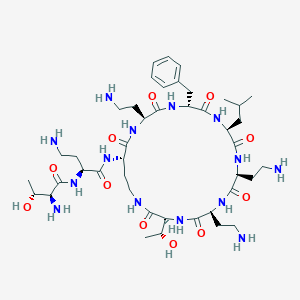

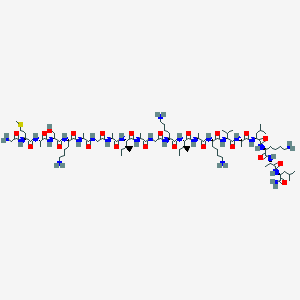

La nociceptine, également connue sous le nom d’orphanine FQ, est un neuropeptide de 17 acides aminés qui sert de ligand endogène pour le récepteur de la nociceptine (NOP). Elle est apparentée à la dynorphine A, un ligand du récepteur opioïde kappa, mais n’agit pas sur les récepteurs opioïdes classiques (récepteurs opioïdes mu, kappa et delta). La nociceptine est largement distribuée dans le système nerveux central, y compris l’hypothalamus, le tronc cérébral et le cerveau antérieur, ainsi que dans les cornes ventrales et dorsales de la moelle épinière .

Applications De Recherche Scientifique

Nociceptin has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Biology: Investigated for its role in modulating pain, stress, and emotional responses. It is also studied for its effects on learning and memory.

Medicine: Explored as a potential therapeutic target for pain management, anxiety, depression, and addiction. This compound receptor agonists and antagonists are being developed as potential drugs.

Industry: Utilized in the development of diagnostic tools and assays for studying this compound receptor function and its role in various physiological processes

Mécanisme D'action

La nociceptine exerce ses effets en se liant au récepteur de la nociceptine (NOP), un récepteur couplé aux protéines G (RCPG). Lors de la liaison, le récepteur subit un changement conformationnel qui active les voies de signalisation intracellulaires. Les principales voies impliquées comprennent l’inhibition de l’adénylate cyclase, conduisant à une diminution des niveaux d’adénosine monophosphate cyclique (AMPc), et l’activation des canaux potassiques rectifiant vers l’intérieur, entraînant une hyperpolarisation de la membrane cellulaire. Ces actions modulent en fin de compte la libération de neurotransmetteurs et l’excitabilité neuronale .

Orientations Futures

The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .

Analyse Biochimique

Biochemical Properties

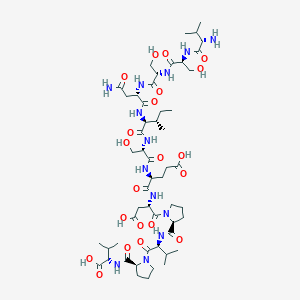

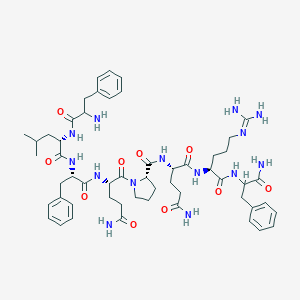

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La nociceptine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l’utilisation de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’OxymaPure, ainsi que la déprotection des acides aminés à l’aide d’acide trifluoroacétique (TFA). Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de la nociceptine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l’efficacité et la cohérence. L’utilisation de systèmes HPLC à grande échelle garantit la pureté du produit final. Le processus industriel comprend également des mesures rigoureuses de contrôle qualité pour garantir que le peptide répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

La nociceptine subit diverses réactions chimiques, notamment :

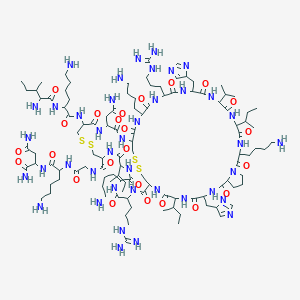

Oxydation : La nociceptine peut être oxydée par des espèces réactives de l’oxygène, ce qui conduit à la formation de ponts disulfures entre les résidus de cystéine.

Réduction : Les ponts disulfures formés pendant l’oxydation peuvent être réduits à nouveau en groupes thiol libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : La nociceptine peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d’autres acides aminés afin d’étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H2O2) ou autres espèces réactives de l’oxygène.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d’acides aminés et réactifs de couplage comme le DIC et l’OxymaPure.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent la nociceptine oxydée avec des ponts disulfures, la nociceptine réduite avec des groupes thiol libres et des variantes de nociceptine substituées avec des séquences d’acides aminés modifiées .

Applications de la recherche scientifique

La nociceptine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse, le repliement et les relations structure-activité des peptides.

Biologie : Investigée pour son rôle dans la modulation de la douleur, du stress et des réponses émotionnelles. Elle est également étudiée pour ses effets sur l’apprentissage et la mémoire.

Médecine : Explorée comme cible thérapeutique potentielle pour la gestion de la douleur, l’anxiété, la dépression et la dépendance. Les agonistes et les antagonistes du récepteur de la nociceptine sont en cours de développement comme médicaments potentiels.

Industrie : Utilisée dans le développement d’outils de diagnostic et de tests pour étudier la fonction du récepteur de la nociceptine et son rôle dans divers processus physiologiques

Comparaison Avec Des Composés Similaires

La nociceptine est unique par rapport aux autres peptides opioïdes en raison de son récepteur distinct et de son absence d’activité sur les récepteurs opioïdes classiques. Des composés similaires incluent :

Dynorphine A : Se lie aux récepteurs opioïdes kappa et possède des propriétés analgésiques.

Endorphines : Se lient aux récepteurs opioïdes mu et sont impliquées dans le soulagement de la douleur et l’euphorie.

Enképhalines : Se lient aux récepteurs opioïdes delta et jouent un rôle dans la modulation de la douleur et la réponse immunitaire.

La capacité de la nociceptine à agir à la fois comme un peptide opioïde et anti-opioïde, ainsi que son récepteur spécifique, en fait une cible unique pour le développement thérapeutique .

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULGYDLMFSFVBL-SMFNREODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H129N27O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168933 | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170713-75-4 | |

| Record name | Nociceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.